molecular formula C27H25N5O2S B2376628 N-(3,5-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-44-0

N-(3,5-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2376628
CAS No.: 1111151-44-0
M. Wt: 483.59
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Description

N-(3,5-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide (CAS 1111151-44-0) is a synthetic organic compound with a molecular formula of C27H25N5O2S and a molecular weight of 483.6 g/mol . This complex molecule features a [1,2,4]triazolo[4,3-a]quinazolin-5-one core structure, which is a fused heterobicyclic system of significant interest in medicinal chemistry research. The structure is further substituted with a phenethyl group at the 4-position and an acetamide-linked 3,5-dimethylphenyl group via a thioether bridge at the 1-position . The [1,2,4]triazolo[4,3-a]quinazoline scaffold is a subject of ongoing scientific investigation. Researchers are exploring its potential as a privileged structure for designing novel bioactive molecules. Specifically, triazole-containing compounds are frequently investigated for their potential interactions with the central nervous system . The presence of the triazole nucleus, an electron-rich aromatic system, allows for various weak interactions with biological targets, such as hydrogen bonding and van der Waals forces, making it a versatile scaffold in drug discovery . This compound is offered as a high-purity chemical tool to support such early-stage discovery efforts, including target identification, mechanism of action studies, and structure-activity relationship (SAR) exploration. Handling Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2S/c1-18-14-19(2)16-21(15-18)28-24(33)17-35-27-30-29-26-31(13-12-20-8-4-3-5-9-20)25(34)22-10-6-7-11-23(22)32(26)27/h3-11,14-16H,12-13,17H2,1-2H3,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODKXOUVVISFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazolinone Precursor Preparation

Anthranilic acid derivatives serve as starting materials. For example, 3-amino-2-mercaptoquinazolin-4(3H)-one is synthesized via:

  • Cyclocondensation of anthranilic acid with phenyl isothiocyanate in ethanol/triethylamine (reflux, 4 h).
  • Diazotization followed by treatment with sodium sulfite and hydrochloric acid to yield the thiolated quinazolinone.

Key Reaction Conditions :

  • Solvent: Ethanol or DMF/water mixtures
  • Temperature: 80–100°C
  • Yield: 70–80%

Triazole Ring Formation

The triazole ring is introduced via cyclization with hydrazine derivatives:

  • Intermediate A is formed by reacting 3-amino-2-mercaptoquinazolin-4(3H)-one with phenethyl bromide in the presence of K₂CO₃ (dry acetone, reflux, 6 h).
  • Subsequent treatment with hydrazine hydrate in ethanol under microwave irradiation (100 W, 120°C, 20 min) facilitates triazole cyclization.

Analytical Validation :

  • ¹H NMR (DMSO-d₆): δ 7.82–7.23 (m, Ar-H), δ 4.31 (s, CH₂ phenethyl), δ 3.95 (s, triazole-H).
  • IR : 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

Introduction of Thioacetamide Side Chain

Synthesis of 2-Chloro-N-(3,5-dimethylphenyl)acetamide

Intermediate B is prepared via:

  • Acylation of 3,5-dimethylaniline with chloroacetyl chloride in dichloromethane/triethylamine (0°C to RT, 2 h).
  • Purification by silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 85–90%.

Thioalkylation Reaction

The critical coupling step involves nucleophilic displacement:

  • Intermediate A (1 equiv) and Intermediate B (1.2 equiv) are reacted in anhydrous acetone with K₂CO₃ (2 equiv) under nitrogen.
  • Reflux for 8–12 h ensures complete substitution.

Optimized Conditions :

  • Solvent: Dry acetone or THF
  • Base: K₂CO₃ or NaOH
  • Temperature: 60–80°C
  • Yield: 65–75%

Structural Elucidation and Purity Assessment

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆):
    • δ 8.12 (s, 1H, triazole-H)
    • δ 7.54–7.21 (m, 9H, Ar-H)
    • δ 4.25 (t, J = 7.2 Hz, 2H, phenethyl-CH₂)
    • δ 3.89 (s, 2H, SCH₂CO)
    • δ 2.31 (s, 6H, 3,5-dimethyl-CH₃)
  • ¹³C NMR : δ 169.8 (C=O), 158.2 (C=N triazole), 139.5–114.2 (Ar-C).
  • HRMS : m/z [M+H]⁺ calcd. for C₂₈H₂₇N₅O₂S: 522.1912; found: 522.1908.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Purity (%)
Cyclocondensation Anthranilic acid Triazole ring formation 68 95
Microwave-assisted 3-Aminoquinazolinone Hydrazine cyclization 75 98
Thioalkylation Intermediate A+B K₂CO₃/acetone reflux 72 97

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Unwanted regioisomers may form during cyclization. Using microwave irradiation instead of conventional heating reduces side products (e.g., from 20% to <5%).

Thiol Oxidation

The mercapto group in intermediates is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) improves thioacetamide stability.

Purification Difficulties

Silica gel chromatography with gradient elution (ethyl acetate/hexane 1:1 to 3:1) effectively separates the target compound from unreacted chloroacetamide.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The incorporation of the quinazoline scaffold in N-(3,5-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide enhances its biological activity. Research indicates that compounds containing both triazole and quinazoline rings can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Case Study: In Vitro Anticancer Evaluation

A study conducted at Al-Azhar University assessed the anticancer activity of various triazole derivatives. Among them, a derivative similar to this compound showed promising results against human cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Anticonvulsant Properties

Compounds with triazole structures have been extensively studied for their anticonvulsant properties. The presence of the quinazoline moiety in this compound suggests potential efficacy in treating epilepsy.

Research Findings

A systematic review published in 2018 examined various triazole derivatives for their anticonvulsant effects. The findings indicated that certain derivatives exhibited significant activity in animal models using maximal electroshock (MES) and pentylenetetrazol (PTZ) tests . The compound's ability to modulate neurotransmitter systems involved in seizure activity could be further investigated for therapeutic applications.

Antimicrobial Activity

The antimicrobial properties of compounds containing triazole and quinazoline rings have also been documented. These compounds can act against a range of bacterial and fungal pathogens.

Experimental Evidence

In vitro studies have demonstrated that derivatives similar to this compound exhibit antimicrobial activity against specific strains of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis; cell cycle arrest ,
AnticonvulsantSignificant activity in MES and PTZ tests
AntimicrobialEffective against bacterial and fungal pathogens

Mechanism of Action

The mechanism by which “N-(3,5-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide” exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include binding to active sites or allosteric sites, altering the conformation and function of the target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide: can be compared with other triazoloquinazoline derivatives, which may have similar core structures but different substituents.

    Thioacetamide Derivatives: Compounds with similar thioacetamide groups but different aromatic or heterocyclic cores.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and structural features, which may confer unique biological activity or material properties not found in other similar compounds.

Biological Activity

N-(3,5-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazoloquinazoline core linked to a thioacetamide moiety. Its molecular formula is C20H22N4OSC_{20}H_{22}N_4OS, and it exhibits properties typical of heterocyclic compounds that are often explored for pharmacological activities.

Research indicates that compounds with triazoloquinazoline scaffolds exhibit significant anticancer activity by inhibiting specific protein kinases involved in cell cycle regulation. For instance, the polo-like kinase 1 (Plk1) has been identified as a target for such compounds. Inhibition of Plk1 disrupts mitotic progression in cancer cells, leading to reduced proliferation and increased apoptosis .

Biological Activity and Efficacy

Anticancer Activity :
Studies have shown that derivatives of the triazoloquinazoline scaffold can significantly inhibit cancer cell lines such as MCF-7 (breast cancer) and others. For example, certain analogs demonstrated IC50 values as low as 0.39 μM against MCF-7 cells while exhibiting minimal toxicity towards normal cells (MCF-10A) .

Anticonvulsant Properties :
The compound's structural similarities with known anticonvulsants suggest potential efficacy in treating seizure disorders. Research on related triazole derivatives has shown promising anticonvulsant effects in animal models using maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .

Case Studies

  • Inhibition of Plk1 : A study demonstrated that a related compound effectively inhibited Plk1 with a Ki value of approximately 450 nM. This inhibition was linked to reduced cell viability in cancer cell lines, highlighting its potential as an anticancer agent .
  • Anticonvulsant Activity : In a systematic review of triazole derivatives, several compounds were evaluated for their anticonvulsant properties. One notable compound showed an ED50 of 23.4 mg/kg in MES tests, indicating significant anticonvulsant activity .

Data Summary

Activity Type Cell Line/Model IC50/ED50 Value Reference
AnticancerMCF-70.39 μM
AnticonvulsantMES23.4 mg/kg
Plk1 InhibitionVarious Cancer CellsKi ~ 450 nM

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Synthesis optimization requires precise control of reaction temperature, solvent polarity, and reaction time to maximize yield and purity. For example, refluxing in aprotic solvents (e.g., acetonitrile) at 80–100°C for 4–6 hours under nitrogen is common. Monitoring via TLC (using silica gel plates and UV visualization) ensures reaction completion . Post-synthesis purification via recrystallization (e.g., using pet-ether or ethanol/water mixtures) improves purity. Analytical validation by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. How can researchers characterize the molecular structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with DMSO-d₆ or CDCl₃ as solvents .
  • X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD provides bond-length and stereochemical data .
  • Mass Spectrometry (MS) : HRMS confirms molecular weight and fragmentation patterns .
  • FT-IR Spectroscopy : Validates functional groups like thioacetamide (C=S stretch at ~1250 cm⁻¹) and quinazolinone (C=O at ~1680 cm⁻¹) .

Q. What are the common impurities observed during synthesis, and how are they addressed?

Impurities often arise from incomplete cyclization of the triazoloquinazoline core or residual phenethylamine. Strategies include:

  • Chromatographic purification (column chromatography with ethyl acetate/hexane gradients) .
  • Acid-base washes to remove unreacted amines.
  • Repetitive recrystallization to isolate the target compound .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path searches predict feasible synthetic routes. For example, ICReDD’s integrated computational-experimental framework identifies optimal conditions (e.g., solvent, catalyst) by analyzing thermodynamic and kinetic data, reducing trial-and-error experimentation . Machine learning models trained on existing reaction databases can propose novel substituents for improved bioactivity .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in kinase assays) may stem from differences in assay conditions (pH, temperature) or cellular models. To address this:

  • Standardize assay protocols (e.g., uniform cell lines, buffer systems).
  • Perform dose-response curves with triplicate measurements.
  • Use molecular docking to validate target binding modes, comparing results across computational platforms (AutoDock, Schrödinger) .

Q. How can researchers elucidate the reaction mechanism of this compound in biological systems?

Advanced techniques include:

  • Isotopic labeling : Incorporation of ¹⁴C or ³H into the phenethyl group to track metabolic pathways.
  • Kinetic studies : Monitoring reaction rates via stopped-flow spectrometry under physiological conditions.
  • Cryo-EM/X-ray crystallography : To visualize interactions with target proteins (e.g., kinases or GPCRs) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance bioavailability .
  • Microencapsulation : Use liposomal or polymeric carriers to protect against hydrolysis .
  • pH-sensitive formulations : Adjust salt forms (e.g., hydrochloride) for gastric stability .

Methodological Considerations

Q. How should researchers design experiments to study structure-activity relationships (SAR)?

  • Systematic substitution : Replace the 3,5-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Pharmacophore mapping : Use software like MOE or Discovery Studio to correlate substituent positions with bioactivity .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity .

Q. What advanced spectroscopic techniques validate tautomeric forms of the triazoloquinazoline core?

  • Variable-temperature NMR : Detects tautomer equilibria by observing chemical shift changes at different temperatures.
  • Solid-state NMR : Resolves tautomeric states in crystalline forms .
  • UV-Vis spectroscopy : Monitors absorbance shifts in polar solvents (e.g., DMSO vs. water) .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., solvent volume, stirring rate) .
  • Quality-by-design (QbD) : Establish critical quality attributes (CQAs) for raw materials and intermediates .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Hill slope analysis to assess cooperativity in target binding .
  • ANOVA with post-hoc tests (e.g., Tukey’s) for comparing multiple experimental groups .

Q. How should researchers address solubility limitations in in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions.
  • Sonication-assisted dissolution : For hydrophobic derivatives .
  • Dynamic light scattering (DLS) : Confirm compound dispersion in aqueous buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.